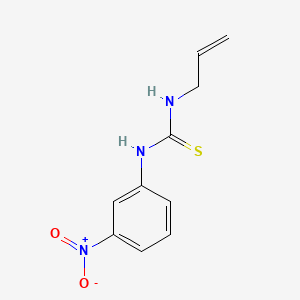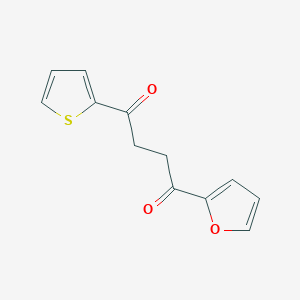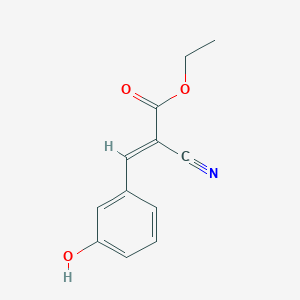
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound with the molecular formula C10H12N2S2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde. One common method is as follows:
Starting Materials: Aniline (phenylamine), carbon disulfide (CS2), and formaldehyde (CH2O).
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazine ring to more reduced forms, such as thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom or the nitrogen atoms can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazines depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism by which 5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione exerts its effects is primarily through its interaction with biological molecules. The sulfur and nitrogen atoms in the thiadiazine ring can form strong interactions with metal ions and proteins, potentially disrupting their normal function. This can lead to antimicrobial or antifungal effects by inhibiting essential enzymes or pathways in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1,3,5-thiadiazinane-2-thione: Similar structure but with two methyl groups instead of a phenyl group.
3-Phenyl-1,3,5-thiadiazinane-2-thione: Lacks the methyl group at the 5-position.
1,3,5-Thiadiazine-2-thione: Basic structure without any substituents.
Uniqueness
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione is unique due to the presence of both a phenyl and a methyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and proteins .
Propriétés
Numéro CAS |
14318-38-8 |
|---|---|
Formule moléculaire |
C10H12N2S2 |
Poids moléculaire |
224.4 g/mol |
Nom IUPAC |
5-methyl-3-phenyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C10H12N2S2/c1-11-7-12(10(13)14-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
CQRXWKWYGVROAN-UHFFFAOYSA-N |
SMILES canonique |
CN1CN(C(=S)SC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-](/img/structure/B11998114.png)
![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)

![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)
![2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate](/img/structure/B11998149.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)

![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)




